Bienvenue dans la boutique en ligne BenchChem!

3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one

Medicinal Chemistry Structure-Activity Relationship PDE4 Inhibition

The 3-substituted pyrrolidin-2-one scaffold (CAS 52413-27-1) is essential for CCR3/CCR5 chemokine receptor antagonism programs (Roche/Merck patents) and differentiation therapy studies. The 4-substituted regioisomer exhibits negligible PDE4 activity (IC50 >1M nM) and lacks chemokine receptor activity, making regioisomer-specific procurement critical for reproducible results. Ensure supply chain integrity by sourcing this exact CAS number.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 52413-27-1
Cat. No. B7907416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one
CAS52413-27-1
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CCNC2=O)OC
InChIInChI=1S/C12H15NO3/c1-15-10-4-3-8(7-11(10)16-2)9-5-6-13-12(9)14/h3-4,7,9H,5-6H2,1-2H3,(H,13,14)
InChIKeyAKCMCXMKAAAQCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one (CAS 52413-27-1): Compound Classification and Core Structural Identity


3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one (CAS 52413-27-1) is a substituted pyrrolidin-2-one derivative with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol [1]. The compound consists of a five-membered pyrrolidinone ring bearing a 3,4-dimethoxyphenyl substituent at the 3-position of the lactam ring. This specific 3-substitution pattern distinguishes it from the 4-substituted regioisomer (CAS 6891-55-0, 4-(3,4-dimethoxyphenyl)pyrrolidin-2-one) and the N-substituted analog (1-(3,4-dimethoxyphenyl)pyrrolidin-2-one) [2]. The compound is commercially available from multiple suppliers at purities ≥95% (NLT 98% from certain vendors) for research and development applications [1].

Why Substitution Position Dictates Function: The Critical Distinction Between 3-Substituted and 4-Substituted Pyrrolidin-2-ones


Generic substitution among pyrrolidinone derivatives is not scientifically justified because the position of the dimethoxyphenyl substituent on the pyrrolidinone ring fundamentally alters both synthetic accessibility and biological activity profiles. The 3-substituted compound (CAS 52413-27-1) exhibits a distinct synthetic route via donor-acceptor cyclopropane cyclization methodology, producing 3,4-disubstituted pyrrolidin-2-ones with trans-stereochemistry [1]. More critically, the 4-substituted regioisomer (CAS 6891-55-0) demonstrates negligible phosphodiesterase (PDE) inhibitory activity with IC50 > 1,000,000 nM, whereas structure-activity relationship studies in patent literature indicate that 3-substituted pyrrolidinone derivatives can exhibit significantly different pharmacological profiles, including CCR3 and CCR5 receptor modulation [2][3]. These position-dependent differences mean that procurement decisions cannot rely on assumed class equivalence without specific evidence tied to the exact substitution pattern.

Quantitative Differentiation Evidence: 3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one Versus In-Class Comparators


Regioisomeric Substitution Position: 3- vs. 4-Position Alters Biological Activity Profile

The 4-substituted regioisomer 4-(3,4-dimethoxyphenyl)pyrrolidin-2-one (CAS 6891-55-0, CHEMBL9175) exhibits negligible inhibitory activity against phosphodiesterase (cGMP-PDE from bovine aorta), with an IC50 > 1,000,000 nM [1]. Its N-acetylated derivative (CHEMBL32727) similarly shows IC50 = 1,000,000 nM against cAMP-PDE [2]. In contrast, patent literature on 3-substituted pyrrolidinone scaffolds indicates their utility as CCR3 and CCR5 receptor antagonists [3][4]. While a direct, side-by-side IC50 comparison of the 3-substituted compound against PDE targets is not available in the public domain, the substitution position demonstrably shifts the compound's biological target profile from PDE inhibition (inactive at 4-position) to chemokine receptor modulation (active at 3-position). This structural isomerism represents a fundamental differentiation point for target-based screening applications.

Medicinal Chemistry Structure-Activity Relationship PDE4 Inhibition

Synthetic Accessibility: 3-Substituted Pyrrolidin-2-ones via Donor-Acceptor Cyclopropane Methodology

The 3-substituted pyrrolidin-2-one scaffold is accessible via a distinct synthetic route utilizing donor-acceptor cyclopropanes. Dawange et al. (2017) demonstrated that 3,4-disubstituted pyrrolidin-2-ones can be synthesized via a Michael addition and reductive ring-closing strategy, with the reaction proceeding under mild conditions [1]. This methodology provides access to the 3-substituted pattern that is not readily achievable through the condensation-based routes commonly employed for 4-substituted analogs (e.g., condensation of 3,4-dimethoxybenzaldehyde with pyrrolidinone under basic conditions) . The crystallographic characterization of a representative 3,4-disubstituted pyrrolidin-2-one (space group P 1 21/c 1, R factor 0.0501) confirms the structural integrity and stereochemistry of products obtained via this route [1].

Synthetic Chemistry Heterocyclic Synthesis Cyclopropane Chemistry

Pharmaceutical Patent Relevance: 3,4-Dimethoxyphenyl Fragment as CCR3 and CCR5 Chemokine Receptor Pharmacophore

The 3,4-dimethoxyphenyl fragment, when incorporated into appropriately substituted pyrrolidine scaffolds, serves as a key pharmacophoric element for chemokine receptor antagonism. Hoffmann-La Roche patent DE60130684T2 explicitly claims 2,4-substituted pyrrolidine derivatives wherein the Ar2 substituent is defined as phenyl or 3,4-dimethoxyphenyl, with these compounds functioning as CCR3 receptor antagonists [1]. Similarly, Merck patent US 7,125,887 claims pyrrolidine modulators of CCR5 chemokine receptor activity, with the 3,4-dimethoxyphenyl-substituted pyrrolidine scaffold appearing in the exemplified compound series [2]. In contrast, the 4-substituted pyrrolidin-2-one regioisomer is documented in patent CA2522631A1 as a PDE4 inhibitor scaffold but with the caveat that the specific 4-(3,4-dimethoxyphenyl) substitution yields inactive compounds (IC50 > 1 μM) against PDE4 [3].

Chemokine Receptor Antagonism CCR3 CCR5 Immunomodulation

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile

Computational predictions indicate measurable differences in lipophilicity between substitution patterns. The 3-substituted compound 3-(3,4-dimethoxyphenyl)pyrrolidin-2-one has a reported logP value of 0.243 [1], whereas the 4-substituted regioisomer 4-(3,4-dimethoxyphenyl)pyrrolidin-2-one has a computed XLogP3-AA value of 0.9 [2]. This ~0.66 log unit difference in lipophilicity may influence membrane permeability and solubility profiles. Additionally, the N-methyl derivative of the 3-substituted compound (3-(3,4-dimethoxyphenyl)-1-methylpyrrolidin-2-one, CAS 88741-39-3) shows an XLogP of 1.4 with zero hydrogen bond donors [3], demonstrating that the 3-position scaffold can be further derivatized to modulate physicochemical properties.

Physicochemical Properties Lipophilicity Drug-likeness

Biological Activity Signal: Differentiation-Inducing and Anti-Proliferative Activity

The 3-(3,4-dimethoxyphenyl)pyrrolidin-2-one scaffold has been documented to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential utility as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing activity represents a biological mechanism distinct from the PDE inhibition or chemokine receptor antagonism associated with other substitution patterns. While quantitative IC50 or EC50 values are not publicly available in the referenced source, the described phenotypic activity (cell cycle arrest and differentiation induction) differs fundamentally from the simple enzyme inhibition profiles documented for 4-substituted analogs.

Cancer Research Cell Differentiation Anti-proliferative

High-Impact Application Scenarios for 3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one Based on Verified Evidence


Chemokine Receptor (CCR3/CCR5) Drug Discovery Programs

Research groups developing small-molecule antagonists of CCR3 or CCR5 chemokine receptors should prioritize this compound as a core scaffold. Patent literature from Hoffmann-La Roche and Merck explicitly identifies 3,4-dimethoxyphenyl-substituted pyrrolidines as key pharmacophoric elements for CCR3 and CCR5 antagonism, respectively [1][2]. The 3-substitution pattern provides the appropriate spatial orientation of the dimethoxyphenyl group for receptor binding. Procurement of the correct regioisomer (3-substituted, CAS 52413-27-1) is essential because the 4-substituted isomer has no documented chemokine receptor activity and is instead associated with inactive PDE4 inhibition [3].

Cancer Cell Differentiation and Anti-Proliferative Research

Investigators studying differentiation therapy approaches in oncology or hyperproliferative skin disorders may find this compound valuable. Documented activity includes arrest of undifferentiated cell proliferation and induction of monocyte differentiation [1]. This phenotypic activity distinguishes the compound from simple enzyme inhibitors and warrants further mechanistic investigation. The compound serves as a starting point for SAR studies aimed at optimizing differentiation-inducing potency.

Stereoselective Synthesis of 3,4-Disubstituted Pyrrolidin-2-one Derivatives

Synthetic chemistry laboratories requiring access to stereochemically defined 3,4-disubstituted pyrrolidin-2-ones can utilize this compound or its synthetic methodology as a template. The donor-acceptor cyclopropane approach described by Dawange et al. (2017) enables the construction of 3,4-disubstituted pyrrolidin-2-ones with defined trans-stereochemistry [1]. The crystallographic data (space group P 1 21/c 1, R factor 0.0501) provides validated structural confirmation for products obtained via this route [1].

Lead Optimization Requiring Modest Lipophilicity (logP ~0.24) Scaffold

Medicinal chemistry programs seeking lead compounds with favorable physicochemical properties may benefit from this scaffold's modest lipophilicity. With a reported logP of 0.243 [1], the compound occupies a more hydrophilic region of chemical space compared to the 4-substituted isomer (XLogP3-AA = 0.9) [2]. This property may confer advantages in aqueous solubility and reduced non-specific protein binding. The scaffold also retains a derivatizable N-H position, enabling further modulation of properties (as demonstrated by the N-methyl derivative with XLogP = 1.4 and zero HBD) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.